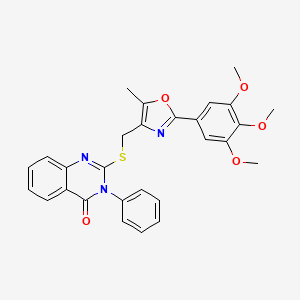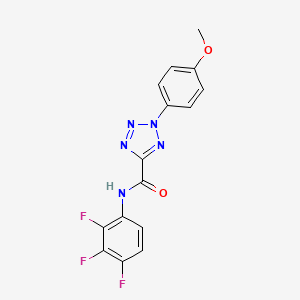
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide” is a chemical compound with the molecular formula C15H10F3N5O2 . It is a complex organic molecule that contains several functional groups, including a methoxy group, a trifluorophenyl group, a tetrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Attached to this ring are the methoxyphenyl and trifluorophenyl groups . The methoxyphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with a methoxy (OCH3) substituent, while the trifluorophenyl group consists of a phenyl ring with three fluorine atoms attached .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide have been synthesized and characterized for various applications. The synthesis involves complex chemical reactions leading to the formation of new compounds with potential biological and material applications. These compounds are characterized using analytical and spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR, providing insights into their structure and potential functionalities (Hassan et al., 2014).
Antimicrobial and Antioxidant Activities
Research has shown that derivatives of tetrazole carboxamides exhibit significant antimicrobial and antioxidant activities. The antimicrobial activity includes effectiveness against bacterial and fungal strains, which is crucial for developing new antibiotics and antifungal agents. The antioxidant activity of these compounds contributes to their potential in combating oxidative stress-related diseases (Raghavendra et al., 2016).
Anticancer and Antidiabetic Screening
Novel derivatives have been evaluated for their anticancer and antidiabetic properties. These studies involve in vitro screening of compounds against various cancer cell lines and assessing their ability to inhibit key enzymes involved in diabetes. The research aims to identify potential therapeutic agents for treating cancer and diabetes (Lalpara et al., 2021).
Material Science Applications
The synthesis and electro-optical properties of polymers and compounds bearing substituents related to this compound have been explored for material science applications. These include the development of electroactive polymers with potential uses in electronic devices, displaying thermal stability and reversible electrochemical oxidation (Hsiao et al., 2015).
Docking Studies and COX-2 Inhibition
Docking studies of tetrazole derivatives have provided insights into their potential as COX-2 inhibitors. This research is significant for developing anti-inflammatory drugs, as COX-2 is a critical enzyme involved in inflammation processes. The findings help in understanding the molecular interactions and designing more effective COX-2 inhibitors (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2/c1-25-9-4-2-8(3-5-9)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDJKZIJKMGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
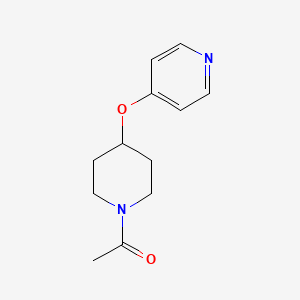
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)
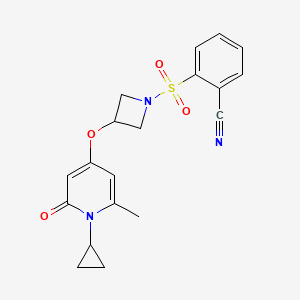

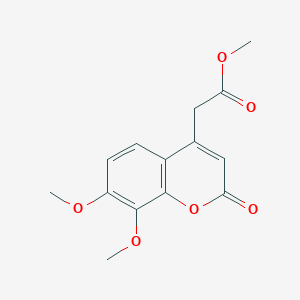
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)
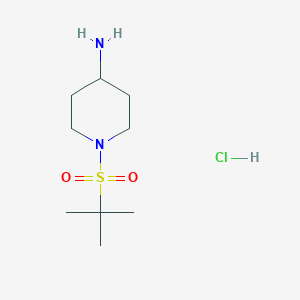
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2591132.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)
